Ethyl 2-oxoindoline-5-carboxylate
Overview
Description
Ethyl 2-oxoindoline-5-carboxylate is a chemical compound belonging to the indole family, which is known for its significant biological and pharmacological properties. Indoles are heterocyclic compounds that play a crucial role in various biological processes and are found in many natural products and pharmaceuticals
Mechanism of Action
Target of Action
Ethyl 2-oxoindoline-5-carboxylate is a small molecule that has been shown to have notable cytotoxicity toward human cancer cell lines . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating apoptosis, a programmed cell death process that is often targeted in anticancer drug development .
Mode of Action
The compound interacts with its targets by activating procaspase-3 . Procaspase-3 is a key enzyme regulating apoptosis responses and is known as the executioner caspase . By activating procaspase-3, this compound induces apoptosis in cancer cells, leading to their death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . These pathways involve a large group of cysteine proteases enzymes, known as caspases . The activation of these pathways leads to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .
Pharmacokinetics
The compound’s notable cytotoxicity toward human cancer cell lines suggests that it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has been shown to accumulate cells in the S phase and substantially induce late cellular apoptosis . This effect is particularly pronounced in colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23) cell lines .
Biochemical Analysis
Biochemical Properties
Ethyl 2-oxoindoline-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with caspases, a family of cysteine proteases involved in the regulation of apoptosis . Additionally, this compound has shown interactions with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53 .
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces cytotoxicity in human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound has been observed to accumulate U937 cells in the S phase and substantially induce late cellular apoptosis . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been found to activate procaspase-3, leading to the induction of apoptosis in cancer cells . This activation is achieved through binding interactions with specific proteins involved in the apoptotic pathways, such as XIAP and Bcl-2 . Additionally, the compound’s ability to inhibit certain enzymes further contributes to its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that the compound exhibits dose-dependent cytotoxicity in cancer cells . At higher doses, this compound has shown increased cytotoxicity and apoptosis induction . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure its safe and effective use in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors influencing its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of Ethyl 2-oxoindoline-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl isatoate with an appropriate aldehyde or ketone in the presence of a base, leading to the formation of the oxindole core . Industrial production methods often employ green chemistry approaches to minimize environmental impact, such as using eco-friendly solvents and catalysts .
Chemical Reactions Analysis
Ethyl 2-oxoindoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-oxoindoline-5-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-oxoindoline-5-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct chemical properties and applications.
2-oxoindoline-3-acetic acid: Similar in structure but with variations in functional groups that lead to different reactivity and applications
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-3-4-9-8(5-7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESDNLMIHZQXPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517470 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61394-49-8 | |
Record name | Ethyl 2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90517470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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